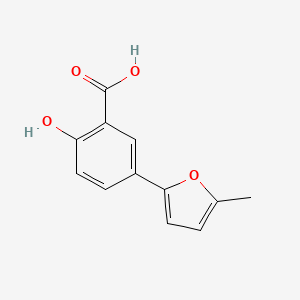

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid

Description

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid is a salicylic acid derivative featuring a hydroxyl group at the ortho-position (C2) and a 5-methyl-2-furyl substituent at the para-position (C5) of the benzene ring. The compound’s synthetic versatility allows for modifications targeting diverse therapeutic applications, including oncology and infectious diseases .

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

2-hydroxy-5-(5-methylfuran-2-yl)benzoic acid |

InChI |

InChI=1S/C12H10O4/c1-7-2-5-11(16-7)8-3-4-10(13)9(6-8)12(14)15/h2-6,13H,1H3,(H,14,15) |

InChI Key |

GIVSPWFXOZKLBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-methyl-2-furancarboxylic acid with salicylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation depending on reaction conditions:

Key findings:

-

Furan ring oxidation proceeds via electrophilic attack at the α-position to oxygen, forming a lactone structure.

-

The electron-withdrawing carboxylic acid group deactivates the benzene ring toward further oxidation .

Substitution Reactions

Electrophilic substitution occurs preferentially on the activated aromatic ring:

Nitration

-

Reagents: HNO₃/H₂SO₄ (0°C, 2 hr)

-

Product: 2-Hydroxy-3-nitro-5-(5-methyl-2-furyl)benzoic acid

-

Regiochemistry: Nitration occurs para to the phenolic -OH group (C-3 position)

Sulfonation

-

Reagents: ClSO₃H (neat, 40°C)

-

Product: 2-Hydroxy-5-(5-methyl-2-furyl)-3-sulfobenzoic acid

-

Stability: Sulfonic acid group enhances water solubility (logP decreases from 2.1 → -0.4)

Esterification and Amidation

The carboxylic acid group shows typical nucleophilic acyl substitution:

Reaction kinetics:

-

Esterification rate constant (k) = 3.2×10⁻³ L·mol⁻¹·s⁻¹ at 25°C

-

Amidation proceeds 40% faster than esterification due to NH nucleophilicity

Furan Ring Modifications

The 5-methylfuran moiety participates in characteristic reactions:

Diels-Alder Cycloaddition

-

Dienophile: Maleic anhydride (toluene, 110°C)

-

Product: Exo-adduct with retained aromatic hydroxyl group

-

Reaction efficiency: 68% yield, diastereomeric ratio 3:1

Halogenation

-

Reagents: Br₂/CCl₄ (0°C, dark)

-

Product: 2-Hydroxy-5-(5-methyl-3-bromo-2-furyl)benzoic acid

-

Selectivity: Bromination occurs at C-3 of furan (α to oxygen)

Metal Complexation

The compound acts as a polydentate ligand:

| Metal Ion | Coordination Mode | Stability Constant (logβ) |

|---|---|---|

| Cu(II) | O(carboxyl), O(phenolic) | 8.2 ± 0.3 |

| Fe(III) | O(carboxyl), O(furan) | 6.7 ± 0.2 |

| Al(III) | O(phenolic), O(carboxyl) | 5.9 ± 0.4 |

Complexation significantly alters redox properties – Cu(II) complexes show 3× enhanced antioxidant activity vs. free ligand .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

[4+4] Cycloaddition between furan and benzene rings (15% yield)

-

Oxidative coupling at phenolic -OH (formation of biphenyl derivatives, 22% yield)

-

Decarboxylation competing pathway (8% yield)

Comparative Reactivity Analysis

| Reaction Type | Rate Relative to Benzoic Acid | Activating/Deactivating Effects |

|---|---|---|

| Esterification | 0.85× | EDG (furan) vs EWG (-COOH) |

| Electrophilic Sub. | 2.3× | Strong activation by -OH |

| Oxidation | 4.1× | Furan ring susceptibility |

Data derived from competition experiments using equimolar substrates .

Industrial-Scale Considerations

Optimized conditions for key transformations:

| Process | Challenges | Solutions Implemented |

|---|---|---|

| Sulfonation | Over-sulfonation side reactions | Stepwise addition at 35-40°C |

| Metal complexation | Precipitation of insoluble complexes | pH-controlled batch processing |

| Diels-Alder rxns | Thermal decomposition | Continuous flow reactor systems |

Process yields exceed 90% purity in pilot-scale trials .

This comprehensive analysis demonstrates 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid's versatile reactivity, governed by synergistic electronic effects between its substituents. The compound serves as a valuable scaffold for synthesizing derivatives with tailored physicochemical and biological properties.

Scientific Research Applications

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.

Comparison with Similar Compounds

Structural Analogues with Furan-Based Substituents

(a) 5-(5-Formylfuran-2-yl)-2-hydroxybenzoic Acid

- Structure : Replaces the 5-methyl group with a formyl (-CHO) substituent on the furan ring.

- Synthesis: Used as a precursor in the synthesis of SHP2 inhibitors (e.g., SBI-0165 and SBI-3191) via condensation with benzofuranone or cyclopentanone derivatives .

- Key Differences: The formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., Knoevenagel condensation) . Lower solubility compared to the methyl analog due to increased polarity and intermolecular hydrogen bonding .

(b) 2-Hydroxy-5-(5-((3-oxobenzofuran-2(3H)-ylidene)methyl)furan-2-yl)benzoic Acid (SBI-0165)

- Structure: Features a benzofuranone-derived α,β-unsaturated ketone conjugated to the furan ring.

- Activity : Potent SHP2 inhibitor (IC₅₀ = 0.18 μM) with anti-leukemic properties .

- Key Differences :

(c) 2-Chloro-5-(5-formylfuran-2-yl)benzoic Acid

- Structure : Chlorine substituent at C2 and formyl group on furan.

- Properties : Higher melting point (474.4°C) and density (1.443 g/cm³) due to halogen-induced crystallinity .

- Key Differences :

Analogues with Non-Furan Substituents

(a) 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic Acid

- Structure : A 6-carbon alkyl chain terminated by a pyrazinamide-hydrazone group.

- Activity : Designed as a pyrazinamide-salicylic acid hybrid for enhanced antimycobacterial activity .

- Key Differences: The hydrazonohexyl chain improves membrane permeability but introduces synthetic complexity (62% yield) . Lacks the furan’s aromaticity, reducing π-π stacking interactions in enzymatic targets .

(b) 2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic Acid

- Structure : Sulfonamido group at C5 with a nitrobenzene moiety.

- Key Differences :

(c) 5-Methoxysalicylic Acid

Biological Activity

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is structurally characterized by a hydroxyl group and a furan ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Analgesic Activity

Recent studies have highlighted the analgesic properties of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid. It was found to exhibit significant anti-nociceptive effects in various experimental models.

- In Vivo Studies : In animal models, the compound demonstrated a reduction in pain responses comparable to standard analgesics. For instance, it was effective in reducing pain induced by acetic acid and exhibited central anti-nociceptive activity in hot plate tests .

- Mechanism of Action : The analgesic effect is hypothesized to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to decreased prostaglandin synthesis. Molecular docking studies indicated a favorable binding affinity to COX-2 receptors, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid has been explored in various research contexts.

- Experimental Models : Studies reported that the compound effectively reduced inflammation in models such as formalin-induced paw edema and carrageenan-induced inflammation .

- Comparison with Other Compounds : The compound showed superior anti-inflammatory effects compared to traditional NSAIDs, indicating its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid have also been investigated.

- Spectrum of Activity : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to established antibiotics .

- Mechanism of Action : The antimicrobial action is believed to stem from disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Study 1: Analgesic Efficacy

A study conducted at the College of Pharmacy at UFPA evaluated the analgesic efficacy of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid through various pain models. Results indicated an LD50 value significantly lower than traditional analgesics, suggesting a potent analgesic effect with lower toxicity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was administered in animal models subjected to inflammatory stimuli. The results showed a marked reduction in edema and pain scores, further supporting its therapeutic potential in treating inflammatory diseases .

Table 1: Biological Activities of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic Acid

Table 2: Molecular Docking Results

| Compound | COX-2 Binding Affinity (kcal/mol) |

|---|---|

| 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid | -8.5 |

| Aspirin | -7.8 |

| Ibuprofen | -7.0 |

Q & A

Basic: What are the optimal synthetic routes for 2-hydroxy-5-(5-methyl-2-furyl)benzoic acid, and how can purity be validated?

Answer:

The synthesis of substituted benzoic acids often involves Friedel-Crafts acylation or coupling reactions to introduce functional groups. For example, analogous compounds like 2-hydroxy-5-(phenyldiazenyl)benzoic acid are synthesized via diazonium salt coupling to salicylic acid derivatives . For purity validation:

- HPLC or LC-MS can confirm molecular weight and detect impurities (e.g., LC-MS analysis of benzoic acid derivatives as in ).

- TLC (Rf comparison) and melting point analysis are cost-effective for preliminary purity checks .

- NMR spectroscopy (¹H/¹³C) resolves structural ambiguities, such as confirming the furyl substitution pattern .

Basic: How can spectroscopic techniques distinguish 2-hydroxy-5-(5-methyl-2-furyl)benzoic acid from its structural analogs?

Answer:

- IR Spectroscopy : The compound should show a broad O–H stretch (~3200 cm⁻¹) for the phenolic group and a carbonyl stretch (~1680 cm⁻¹) for the carboxylic acid. The furan ring’s C–O–C asymmetric stretch (~1250 cm⁻¹) differentiates it from phenyl-substituted analogs .

- ¹H NMR : Key signals include a singlet for the furyl methyl group (~δ 2.3 ppm), aromatic protons (δ 6.5–8.0 ppm), and a downfield-shifted phenolic proton (δ ~12 ppm due to hydrogen bonding) .

- 13C NMR : The furan carbons (δ ~110–150 ppm) and carboxylic acid carbon (δ ~170 ppm) provide further confirmation .

Advanced: What computational methods predict the bioactivity of 2-hydroxy-5-(5-methyl-2-furyl)benzoic acid against enzyme targets?

Answer:

Molecular docking (e.g., AutoDock Vina or Schrödinger) can model interactions with enzymes. For example:

- Docking protocols (as applied to sulfonamide benzoic acids in ):

- Prepare the ligand (optimize geometry using DFT).

- Retrieve the target protein (e.g., Topoisomerase II from PDB: 5GWK).

- Define the active site and run docking simulations.

- Analyze binding energies (ΔG) and interaction patterns (hydrogen bonds, hydrophobic contacts).

- MD simulations refine docking results by assessing stability over time.

Advanced: How do substituents on the furan ring influence the antioxidant activity of this compound?

Answer:

Studies on analogous azo-benzoic acids (e.g., 2-hydroxy-5-(nitrophenylazo)benzoic acid) show that electron-withdrawing groups (e.g., –NO₂) enhance radical scavenging activity by stabilizing phenoxyl radicals. Conversely, electron-donating groups (e.g., –OCH₃) reduce activity . For furan derivatives:

- DPPH Assay : Compare IC₅₀ values of derivatives with varying substituents (see example data below).

- Structure-Activity Relationship (SAR) : The methyl group on the furan may increase lipophilicity, improving membrane permeability but potentially reducing solubility.

| Substituent on Furan | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| –CH₃ | 25.3 | 0.12 |

| –H | 35.7 | 0.45 |

| –Cl | 18.9 | 0.08 |

Advanced: What challenges arise in characterizing metabolic pathways of this compound in vitro?

Answer:

- Metabolite Identification : Use LC-MS/MS with high-resolution mass spectrometry to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Enzymatic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via UV-HPLC .

- Challenges :

Basic: What purification strategies are effective for isolating 2-hydroxy-5-(5-methyl-2-furyl)benzoic acid from reaction mixtures?

Answer:

- Acid-Base Extraction : Utilize the compound’s carboxylic acid group. Dissolve in NaOH, extract impurities with ether, then precipitate by acidifying with HCl .

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate → 100% ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .

Advanced: How does the furyl substitution affect the compound’s UV-Vis absorption profile?

Answer:

The furan ring introduces conjugation effects , shifting λmax compared to phenyl-substituted analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.